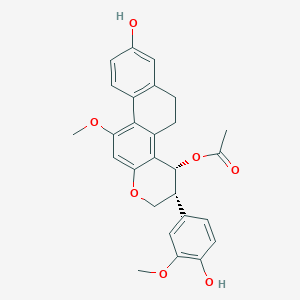
Bletilol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bletilol B is a naturally occurring compound isolated from the plant Bletilla striata, which belongs to the Orchidaceae family . It is classified as a phenolic compound and is known for its diverse biological activities . The molecular formula of this compound is C27H26O7, and it has a molecular weight of 462.49 g/mol .
Preparation Methods
Bletilol B is primarily extracted from the roots of Bletilla striata . The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic techniques to achieve a high level of purity (≥98%) .
Chemical Reactions Analysis
Bletilol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenolic and flavonoid structures .
Scientific Research Applications
Bletilol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for studying phenolic and flavonoid structures . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, it is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various industrial applications .
Mechanism of Action
The mechanism of action of Bletilol B involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . This compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to reduced inflammation and oxidative damage . Additionally, it can induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Bletilol B is unique among phenolic compounds due to its specific structure and biological activities . Similar compounds include other phenolic and flavonoid compounds such as quercetin, kaempferol, and genistein . While these compounds share some common biological activities, this compound is distinguished by its higher potency and specific interactions with molecular targets .
Properties
Molecular Formula |
C27H26O7 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3R,4R)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m0/s1 |
InChI Key |
QDTMSPUGALRFKA-CCLHPLFOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




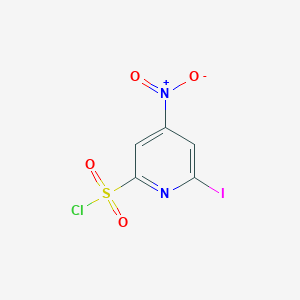

![4-((2E)-2-{1-[(2-fluorophenyl)sulfonyl]-2-methoxy-2-oxoethylidene}hydrazino)benzoic acid](/img/structure/B14859316.png)

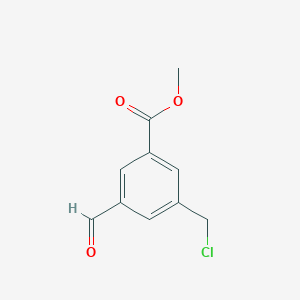
![[3-(1-Amino-2,2,2-trifluoroethyl)phenyl]-(4-bromophenyl)methanone;hydrochloride](/img/structure/B14859330.png)
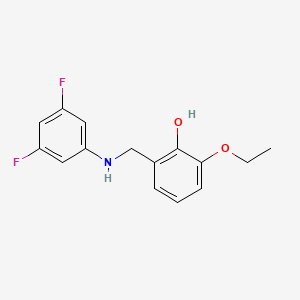
![2-Ethoxy-6-{[(2-ethylphenyl)amino]methyl}phenol](/img/structure/B14859342.png)

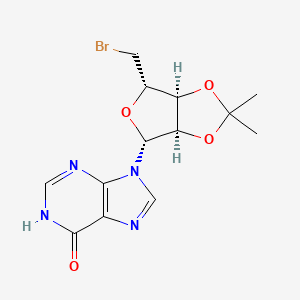
![2-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14859346.png)
![3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole](/img/structure/B14859347.png)
